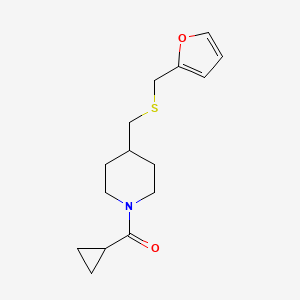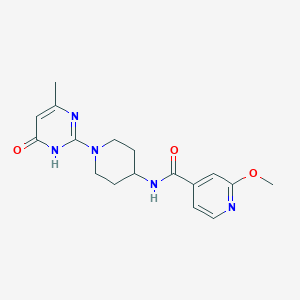
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O5 and its molecular weight is 429.517. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Transformations
One aspect of scientific research applications involves the synthesis and transformation of complex molecules. A study by El-Nabi (2002) outlines the synthesis of azepine derivatives from 1-aryl-5-methoxypyrrolones through a series of chemical transformations, demonstrating the versatility of pyrrolone derivatives in synthesizing fused heterocycles, including azepine derivatives (H. A. A. El-Nabi, 2002). This methodology could be adapted for synthesizing related compounds, including the target molecule, by manipulating the functional groups and reaction conditions.
Another study by Nishino et al. (1972) explores the reaction mechanisms of 2-dimethoxymethyl-3-methoxypropionitrile with acetamidine, leading to the formation of pyrimidopyrimidine derivatives (Takenori Nishino, Masumi Kiyokawa, Yoshiyuki Miichi, K. Tokuyama, 1972). This research highlights the intricate pathways and potential for creating diverse heterocyclic compounds, which could be relevant for the synthesis of the target compound or its analogues.
Potential Applications in Medicinal Chemistry
The structural features of the target compound suggest potential applications in medicinal chemistry, such as the development of novel therapeutic agents. While direct studies on the compound were not found, related research on compounds with acetamide groups and heterocyclic structures provides insights into possible biological activities and applications.
For instance, the discovery of new agents with antiepileptic activity, such as (S)-alpha-ethyl-2-oxopyrrolidine acetamide (levetiracetam), underscores the therapeutic potential of compounds with similar structural motifs (B. Kenda et al., 2004). The study describes systematic investigations on the pyrrolidone acetamide scaffold, emphasizing the importance of specific structural modifications for enhancing biological activity.
Furthermore, research on modafinil (2-[(diphenylmethyl) sulfinyl]acetamide) and its interaction with dopamine and norepinephrine transporters suggests the potential neuromodulatory properties of compounds with acetamide moieties (B. Madras et al., 2006). This highlights the possibility that the target compound or its derivatives could have applications in treating neurological disorders.
Propiedades
IUPAC Name |
2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-29-20-9-8-17(12-21(20)30-2)24-23(28)16-26-15-22(31-3)19(27)13-18(26)14-25-10-6-4-5-7-11-25/h8-9,12-13,15H,4-7,10-11,14,16H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSHRJWHRYGJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)



![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2772085.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)


![Methyl 3-[[2-[2-[(2-methoxycarbonyl-1-benzothiophen-3-yl)amino]-2-oxoethoxy]acetyl]amino]-1-benzothiophene-2-carboxylate](/img/structure/B2772092.png)

